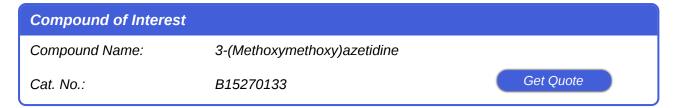


# A Technical Guide to the Spectroscopic Data of 3-(Methoxymethoxy)azetidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the novel azetidine derivative, **3-(Methoxymethoxy)azetidine**. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic values and detailed experimental protocols based on the analysis of its N-Boc protected precursor, N-Boc-**3-(methoxymethoxy)azetidine**, and established principles of spectroscopic analysis for related azetidine compounds.

## **Predicted Spectroscopic Data**

The following tables summarize the predicted quantitative spectroscopic data for **3- (Methoxymethoxy)azetidine**. These predictions are derived from the known data of N-Boc-**3- (methoxymethoxy)azetidine** and assume the successful removal of the N-Boc protecting group.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **3-(Methoxymethoxy)azetidine** 



Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~4.70	S	2H	O-CH <sub>2</sub> -O
~4.40	m	1H	CH-O
~3.60	t	2H	Azetidine-CH $_2$ ( $\alpha$ to NH)
~3.40	t	2H	Azetidine-CH $_2$ ( $\alpha$ to NH)
~3.35	S	3H	O-CH₃
~2.50 (broad s)	br s	1H	NH

Solvent: CDCl3

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **3-(Methoxymethoxy)azetidine** 

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~96.0	O-CH <sub>2</sub> -O
~70.0	CH-O
~56.0	O-CH₃
~48.0	Azetidine-CH2 (α to NH)

Solvent: CDCl3

Table 3: Predicted Key IR Absorption Bands for 3-(Methoxymethoxy)azetidine



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350-3300	Medium	N-H Stretch
~2950-2850	Strong	C-H Stretch (Aliphatic)
~1150-1050	Strong	C-O Stretch (Ether)

Table 4: Predicted Mass Spectrometry Data for 3-(Methoxymethoxy)azetidine

m/z (amu)	lon
118.08	[M+H] <sup>+</sup>
117.07	[M]+
88.06	[M-C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
72.06	[M-CH <sub>3</sub> OCH <sub>2</sub> O] <sup>+</sup>

Ionization Method: Electrospray Ionization (ESI)

## **Experimental Protocols**

The following are detailed methodologies for the key experiments that would be cited in the synthesis and characterization of **3-(Methoxymethoxy)azetidine**.

#### 2.1 Synthesis of N-Boc-3-(methoxymethoxy)azetidine

This procedure outlines the methoxymethyl (MOM) protection of the commercially available N-Boc-3-hydroxyazetidine.

#### Materials:

- N-Boc-3-hydroxyazetidine
- N,N-Diisopropylethylamine (DIPEA)
- Chloromethyl methyl ether (MOM-Cl)



- o Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Procedure:
  - To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM at 0 °C is added DIPEA (1.5 eq).
  - MOM-Cl (1.2 eq) is then added dropwise to the stirred solution.
  - The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
  - The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
  - The organic layer is separated, and the aqueous layer is extracted with DCM.
  - The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
  - The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-(methoxymethoxy)azetidine.
- 2.2 Synthesis of **3-(Methoxymethoxy)azetidine** (N-Boc Deprotection)

This protocol describes the removal of the N-Boc protecting group to yield the final product.

- Materials:
  - N-Boc-3-(methoxymethoxy)azetidine
  - Trifluoroacetic acid (TFA)
  - Dichloromethane (DCM)



- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Procedure:
  - N-Boc-**3-(methoxymethoxy)azetidine** (1.0 eq) is dissolved in DCM.
  - Trifluoroacetic acid (10 eq) is added to the solution, and the mixture is stirred at room temperature for 1-2 hours.
  - The reaction mixture is concentrated under reduced pressure.
  - The residue is dissolved in DCM and washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
  - The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield **3-(Methoxymethoxy)azetidine**.
- 2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- ¹H NMR Acquisition:
  - The spectrum is acquired with a sufficient number of scans to obtain a good signal-tonoise ratio.
  - Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl<sub>3</sub> at 7.26 ppm).
- <sup>13</sup>C NMR Acquisition:



- The spectrum is acquired with proton decoupling.
- o Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

#### 2.4 Infrared (IR) Spectroscopy

- Sample Preparation: A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[1][2][3][4]
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[4]
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm<sup>-1</sup>. The data is presented as transmittance (%) versus wavenumber (cm<sup>-1</sup>).

#### 2.5 Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted and infused directly into the mass spectrometer.
- Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[5][6][7][8][9]
- Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]+. The instrument is calibrated prior to analysis to ensure high mass accuracy.

## **Visualizations**

Diagram 1: Synthetic Pathway to 3-(Methoxymethoxy)azetidine

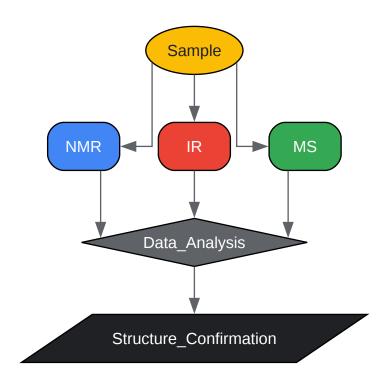




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Caption: Synthetic route to **3-(Methoxymethoxy)azetidine**.

Diagram 2: Workflow for Spectroscopic Analysis



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Caption: Workflow for spectroscopic characterization.

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